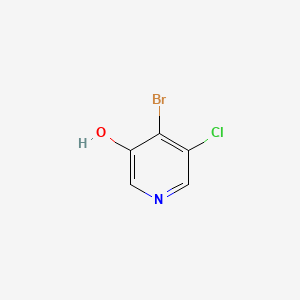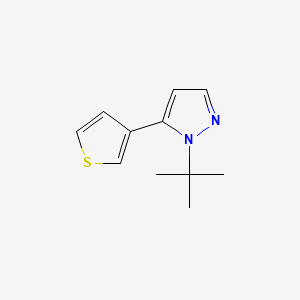
Ethanone, 1-(3-ethenyloxiranyl)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is characterized by the presence of an oxirane ring and an ethenyl group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an allylic alcohol followed by oxidation to form the desired ethanone derivative . The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and mild oxidants for the subsequent oxidation step.
Industrial Production Methods
Industrial production of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ethanone derivatives .
Scientific Research Applications
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential use in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3-ethenyl-2-oxiranyl)-: Similar structure with slight variations in the position of the oxirane ring.
Ethanone, 1-(2-ethenyloxiranyl)-: Another isomer with different positioning of the ethenyl group.
Uniqueness
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .
Properties
CAS No. |
113561-91-4 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-(3-ethenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(8-5)4(2)7/h3,5-6H,1H2,2H3 |
InChI Key |
QZBDHAIHGOAVRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)C=C |
Canonical SMILES |
CC(=O)C1C(O1)C=C |
Synonyms |
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid](/img/structure/B568039.png)
![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)
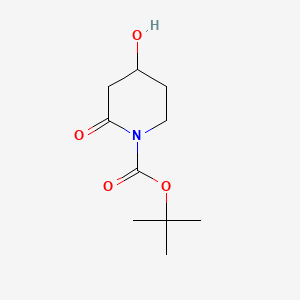
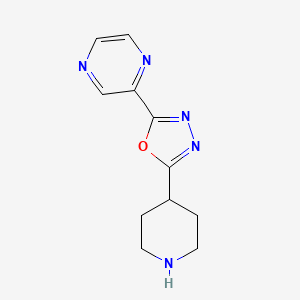
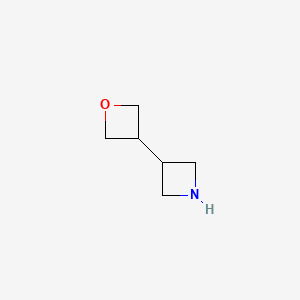

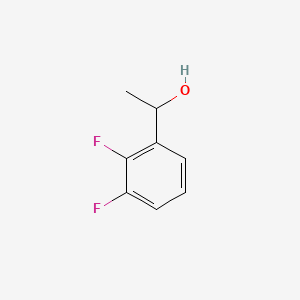

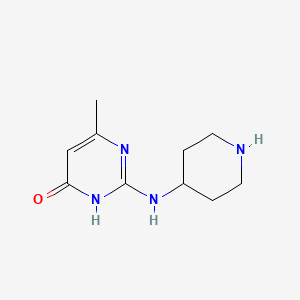
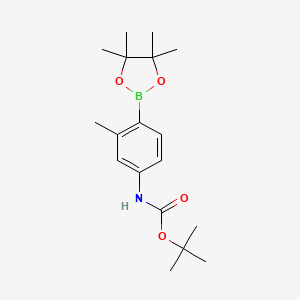
![Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B568056.png)
